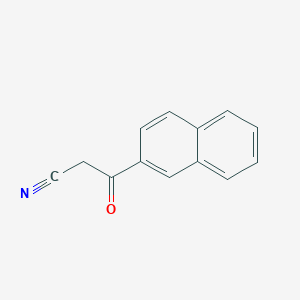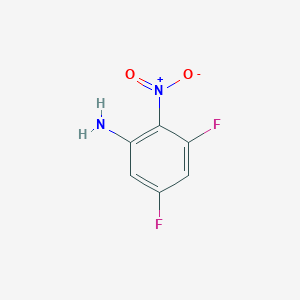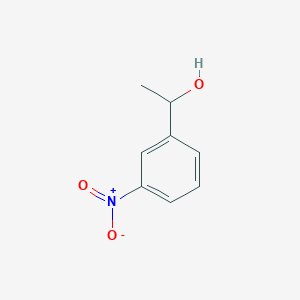
7-Methyl-1h-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1H-indole-3-carbaldehyde is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives are of significant interest in organic chemistry due to their presence in many natural products and pharmaceuticals. The compound is not directly studied in the provided papers, but insights can be drawn from the research on similar indole carbaldehyde compounds.
Synthesis Analysis
The synthesis of indole carbaldehyde derivatives can be achieved through various methods. For instance, Dakin oxidation is used to synthesize 4,7-indoloquinones from indole-7-carbaldehydes, indicating that the activation of the indole C7 position is crucial for the reaction to proceed . Additionally, a cascade synthesis approach has been reported for the enantioselective synthesis of 1,7-annulated indoles from indole-7-carbaldehyde derivatives, which involves iminium-enamine activation . These methods highlight the reactivity of the carbaldehyde group at the C7 position of indoles and suggest potential pathways for synthesizing this compound.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents on the indole ring, such as the carbaldehyde group, can significantly influence the electronic and steric properties of the molecule. Quantum chemical computations, such as density functional theory (DFT), can be used to study the photophysics of these molecules, as demonstrated in the research on 7-hydroxyquinoline-8-carbaldehydes .
Chemical Reactions Analysis
Indole carbaldehydes participate in various chemical reactions. The presence of the carbaldehyde group allows for nucleophilic substitution reactions, as seen with 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with different nucleophiles to yield trisubstituted indole derivatives . The research on indoline spiropyrans also shows that indole derivatives can undergo isomerization into colored merocyanine structures upon irradiation, indicating photochromic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carbaldehydes are influenced by their molecular structure. The presence of substituents can affect their solubility, boiling and melting points, and reactivity. For example, the fluorescence properties of 1,7-annulated indoles synthesized from indole-7-carbaldehyde derivatives suggest that these compounds have interesting optical properties . Additionally, the ability to form complexes with metal ions, as shown by indoline spiropyrans, indicates potential applications in ion detection .
Orientations Futures
Mécanisme D'action
Target of Action
7-Methyl-1h-indole-3-carbaldehyde, like other indole derivatives, is known to interact with a variety of targets. Indole derivatives are important types of molecules and natural products that play a significant role in cell biology . They are used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Mode of Action
For instance, some indole derivatives act as receptor agonists , while others can undergo Schiff bases condensation to form multifunctional silica nano-vehicles and magnetic nanoparticles .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized in Arabidopsis, a model organism for plant biology . These compounds play an important role in pathogen defense in cruciferous plants .
Pharmacokinetics
The molecular weight of the compound is 1591846 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a way to avoid dust formation and contact with skin and eyes . Moreover, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances in its environment.
Propriétés
IUPAC Name |
7-methyl-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(6-12)5-11-10(7)9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUFZHVVJBHGKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293694 |
Source


|
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4771-50-0 |
Source


|
| Record name | 4771-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


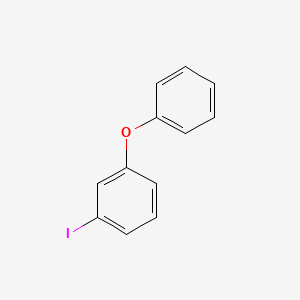
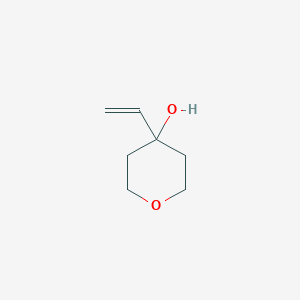
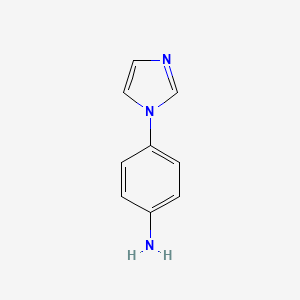
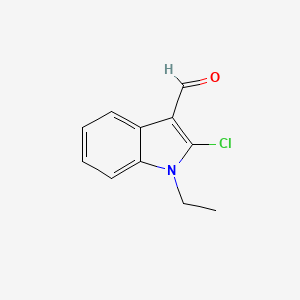



![2-[[2-(2,4,5-Trichlorophenoxy)acetyl]amino]acetic acid](/img/structure/B1296102.png)

